Cas no 65873-71-4 (4,6-dimethoxy-2-Pyridinemethanol)

4,6-Dimethoxy-2-pyridinemethanol is a versatile pyridine derivative characterized by its dimethoxy-substituted aromatic ring and hydroxymethyl functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its structural features enhance reactivity in nucleophilic and electrophilic substitution reactions, while the methoxy groups contribute to steric and electronic modulation. The hydroxymethyl moiety allows for further functionalization, making it useful in cross-coupling and condensation reactions. High purity and stability under standard conditions ensure consistent performance in synthetic applications. Its utility in complex molecule construction underscores its importance in research and industrial chemistry.
4,6-dimethoxy-2-Pyridinemethanol structure
65873-71-4 structure
Product Name:4,6-dimethoxy-2-Pyridinemethanol
CAS No:65873-71-4
MF:C8H11NO3
MW:169.177842378616
CID:1115556
PubChem ID:12392414
Update Time:2025-11-05

4,6-dimethoxy-2-Pyridinemethanol Chemical and Physical Properties

Names and Identifiers

    • 4,6-dimethoxy-2-Pyridinemethanol
    • (4,6-dimethoxypyridin-2-yl)methanol
    • SCHEMBL379312
    • 65873-71-4
    • Inchi: 1S/C8H11NO3/c1-11-7-3-6(5-10)9-8(4-7)12-2/h3-4,10H,5H2,1-2H3
    • InChI Key: NXTLVYAFYZQHDQ-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(N=C(CO)C=1)OC

Computed Properties

  • Exact Mass: 169.07389321g/mol
  • Monoisotopic Mass: 169.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 51.6Ų

4,6-dimethoxy-2-Pyridinemethanol Pricemore >>

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Additional information on 4,6-dimethoxy-2-Pyridinemethanol

4,6-Dimethoxy-2-Pyridinemethanol: A Comprehensive Overview

The compound with CAS No 65873-71-4, commonly referred to as 4,6-dimethoxy-2-pyridinemethanol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy groups at positions 4 and 6, along with a hydroxymethyl group at position 2. The pyridine ring serves as the core structure, while the methoxy substituents and the hydroxymethyl group contribute to its diverse chemical properties and potential applications.

Recent studies have highlighted the importance of 4,6-dimethoxy-2-pyridinemethanol in drug discovery and development. Its ability to act as a versatile building block in organic synthesis has made it a valuable intermediate in the construction of complex molecules with therapeutic potential. For instance, researchers have explored its role in the synthesis of novel antibiotics and anti-inflammatory agents, leveraging its unique reactivity and structural flexibility.

The methoxy groups on the pyridine ring play a crucial role in modulating the electronic properties of the molecule. These groups introduce electron-donating effects, which can influence the reactivity of the compound in various chemical reactions. Additionally, the hydroxymethyl group at position 2 provides a site for further functionalization, enabling the creation of derivatives with enhanced biological activity or improved pharmacokinetic profiles.

One of the most promising applications of 4,6-dimethoxy-2-pyridinemethanol lies in its use as a precursor for bioactive compounds. By employing advanced synthetic techniques, chemists have successfully incorporated this molecule into frameworks that exhibit potent anti-cancer and anti-viral activities. For example, recent research has demonstrated that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation, offering a new avenue for targeted therapy.

In addition to its role in drug discovery, 4,6-dimethoxy-2-pyridinemethanol has also found applications in materials science. Its ability to act as a chelating agent makes it a valuable component in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential uses in gas storage, catalysis, and sensing technologies.

The synthesis of 4,6-dimethoxy-2-pyridinemethanol typically involves multi-step procedures that require careful optimization to ensure high yields and purity. Common methods include nucleophilic substitution reactions or reductions of appropriately substituted pyridine derivatives. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of production.

From an environmental perspective, understanding the degradation pathways and toxicity profile of 4,6-dimethoxy-2-pyridinemethanol is essential for its safe handling and disposal. Recent studies have focused on evaluating its biodegradability under various conditions, with promising results indicating that it can undergo microbial degradation under aerobic conditions.

In conclusion, 4,6-dimethoxy-2-pyridinemethanol is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is likely to grow further.

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